2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(propan-2-yl)acetamide
CAS No.:
Cat. No.: VC14816394
Molecular Formula: C13H17N3O2S2
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3O2S2 |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C13H17N3O2S2/c1-7(2)14-11(17)6-19-5-10-15-12(18)9-4-8(3)20-13(9)16-10/h4,7H,5-6H2,1-3H3,(H,14,17)(H,15,16,18) |
| Standard InChI Key | QYXCEDWVAWUOBP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC(C)C |
Introduction
The compound 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic molecule featuring a thieno[2,3-d]pyrimidine core linked to a sulfanyl group and an acetamide structure. This compound is characterized by its unique structural features, including a hydroxyl group on the thieno[2,3-d]pyrimidine ring and an isopropyl (propan-2-yl) substituent on the acetamide moiety. The presence of these functional groups suggests potential biological activities, particularly in modulating enzymatic pathways related to inflammation and immune responses.
Structural Overview
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Thieno[2,3-d]pyrimidine Core: This core structure is known for its pharmacological relevance, often associated with antitumor and antimicrobial properties.
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Sulfanyl Group: Participates in nucleophilic substitution reactions, contributing to the compound's reactivity.
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Acetamide Moiety: Can undergo hydrolysis under acidic or basic conditions, forming corresponding carboxylic acids and amines.
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Isopropyl Substituent: Enhances lipophilicity, potentially affecting bioavailability and interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:
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Nucleophilic Substitution: To introduce the sulfanyl group.
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Acylation Reactions: To introduce the acetamide group.
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Alkylation: To attach the isopropyl group to the acetamide moiety.
Each step requires careful control of reaction conditions such as temperature, solvent choice, and catalyst presence to ensure high yields and purity of the final product.
Biological Activity
The biological activity of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(propan-2-yl)acetamide can be attributed to its diverse functional groups, which allow for interactions with biological targets such as enzymes or receptors. Preliminary studies might focus on evaluating its potential as an inhibitor of specific kinases involved in inflammatory pathways, similar to other thieno[2,3-d]pyrimidine derivatives.
Potential Applications
Given its structural features, this compound may have applications in medicinal chemistry, particularly in drug design for treating inflammatory diseases. The unique combination of the thieno[2,3-d]pyrimidine core with sulfanyl and acetamide functionalities positions it as a promising candidate for further pharmacological development.
Chemical Reactivity
The chemical reactivity of this compound is influenced by its functional groups:
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Sulfanyl Group: Participates in nucleophilic substitution reactions.
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Hydroxyl Group: Engages in hydrogen bonding interactions, enhancing solubility and bioavailability.
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Acetamide Moiety: Undergoes hydrolysis under acidic or basic conditions.
Interaction Studies
Interaction studies are crucial to understanding how this compound interacts with biological targets. Preliminary studies might involve molecular docking to assess its potential as a 5-lipoxygenase (5-LOX) inhibitor or other enzyme targets, similar to related compounds .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-hydroxyphenyl)acetamide | Thieno[2,3-d]pyrimidine, sulfanyl, hydroxyphenyl | Potential antitumor and antimicrobial properties |
| 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | Thieno[2,3-d]pyrimidine, sulfanyl, benzothiazole | Antimicrobial and anticancer properties |
| 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(propan-2-yl)acetamide | Thieno[2,3-d]pyrimidine, sulfanyl, isopropyl acetamide | Potential anti-inflammatory properties |
Future Research Directions
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In-depth Structure-Activity Relationship (SAR) Studies: To optimize the compound's pharmacological profile.
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In Vivo Studies: To evaluate its efficacy and safety in animal models.
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Molecular Docking and Simulation: To predict interactions with specific biological targets.
Given the lack of specific data on 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(propan-2-yl)acetamide, further research is needed to fully explore its potential applications and biological activities.
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